molecular formula C19H21NO2 B11619117 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl benzoate CAS No. 72107-06-3

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl benzoate

Cat. No.: B11619117
CAS No.: 72107-06-3
M. Wt: 295.4 g/mol
InChI Key: HNSGJTOGBSRVGW-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl benzoate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a benzoate ester group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl benzoate typically involves the reaction of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, fully saturated tetrahydroquinoline, and various substituted quinoline derivatives .

Scientific Research Applications

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl benzoate is unique due to the presence of the benzoate ester group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

72107-06-3

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) benzoate

InChI

InChI=1S/C19H21NO2/c1-13-12-19(2,3)20-17-10-9-15(11-16(13)17)22-18(21)14-7-5-4-6-8-14/h4-11,13,20H,12H2,1-3H3

InChI Key

HNSGJTOGBSRVGW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)(C)C

Origin of Product

United States

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